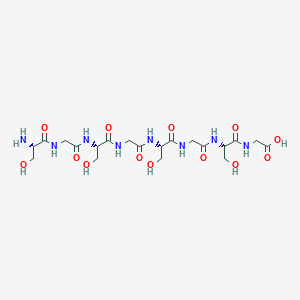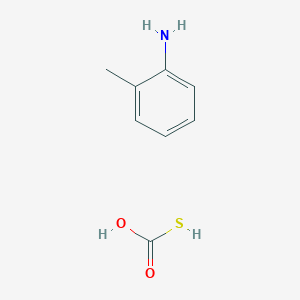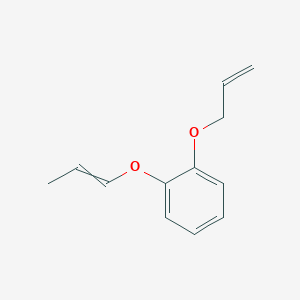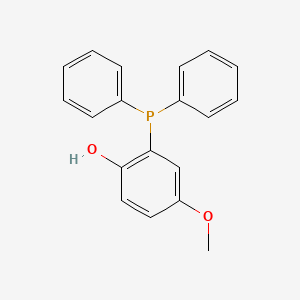![molecular formula C27H31FO B12538917 4-Ethoxy-2-fluoro-4'-[2-(4-pentylphenyl)ethyl]-1,1'-biphenyl CAS No. 667900-04-1](/img/structure/B12538917.png)
4-Ethoxy-2-fluoro-4'-[2-(4-pentylphenyl)ethyl]-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-2-fluoro-4’-[2-(4-pentylphenyl)ethyl]-1,1’-biphenyl is an organic compound with a complex structure that includes ethoxy, fluoro, and biphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-fluoro-4’-[2-(4-pentylphenyl)ethyl]-1,1’-biphenyl typically involves multiple steps, including electrophilic aromatic substitution and Suzuki–Miyaura coupling reactionsThe Suzuki–Miyaura coupling is used to form the carbon-carbon bonds between the biphenyl and the pentylphenyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions to facilitate the coupling reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-2-fluoro-4’-[2-(4-pentylphenyl)ethyl]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Ethoxy-2-fluoro-4’-[2-(4-pentylphenyl)ethyl]-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4’‘-Ethyl-2’-fluoro-4-pentyl-1,1’:4’,1’'-terphenyl
- 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
4-Ethoxy-2-fluoro-4’-[2-(4-pentylphenyl)ethyl]-1,1’-biphenyl is unique due to its specific combination of functional groups and structural features.
Propriétés
Numéro CAS |
667900-04-1 |
|---|---|
Formule moléculaire |
C27H31FO |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
4-ethoxy-2-fluoro-1-[4-[2-(4-pentylphenyl)ethyl]phenyl]benzene |
InChI |
InChI=1S/C27H31FO/c1-3-5-6-7-21-8-10-22(11-9-21)12-13-23-14-16-24(17-15-23)26-19-18-25(29-4-2)20-27(26)28/h8-11,14-20H,3-7,12-13H2,1-2H3 |
Clé InChI |
WXEQVTFLOOVJGM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)CCC2=CC=C(C=C2)C3=C(C=C(C=C3)OCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]-](/img/structure/B12538848.png)
![Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12538852.png)


silyl}oxy)hex-5-en-2-one](/img/structure/B12538865.png)

![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12538880.png)

![3-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B12538884.png)
![4,4'-[([1,1'-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol](/img/structure/B12538885.png)
![1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12538887.png)



